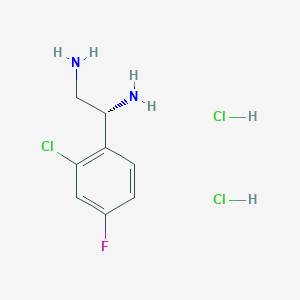![molecular formula C12H15BrClN3O B13051057 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Quinazolinone Moiety: The quinazolinone structure is introduced through condensation reactions involving appropriate amines and carbonyl compounds.
Bromination: The bromine atom is introduced via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often under acidic or basic conditions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
- Scale-up processes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the bromine atom but has a similar spiro structure.
6’-Chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure with chlorine instead of bromine.
1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Basic spiro structure without halogen substitution.
Uniqueness
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, which can affect its interaction with biological targets.
Propriétés
Formule moléculaire |
C12H15BrClN3O |
|---|---|
Poids moléculaire |
332.62 g/mol |
Nom IUPAC |
6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;/h1-2,7,14-15H,3-6H2,(H,16,17);1H |
Clé InChI |
BNTJQPGOEGRUTP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


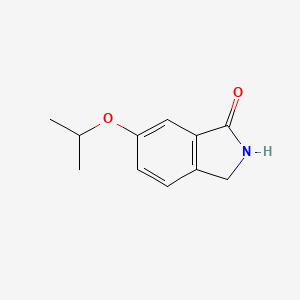


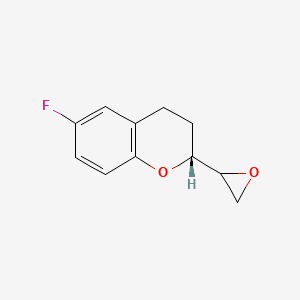
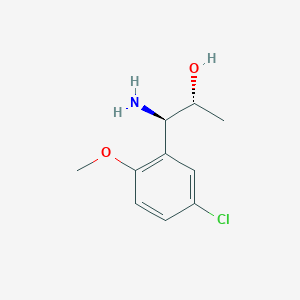

![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)
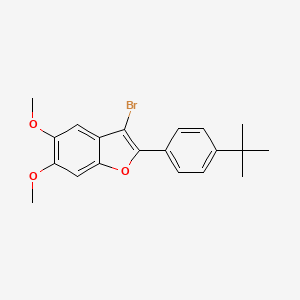

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
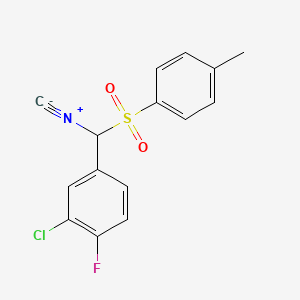
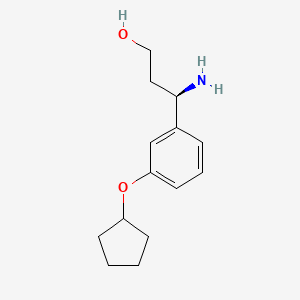
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
